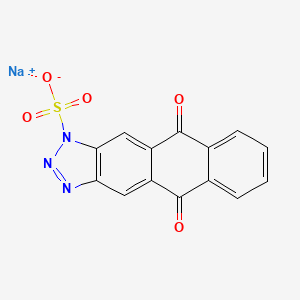
2,4-Dichloro-5-isopropoxyanilinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-isopropoxyanilinium chloride is a chemical compound with the molecular formula C9H12Cl3NO It is known for its unique structure, which includes two chlorine atoms, an isopropoxy group, and an anilinium chloride moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,4-Dichlor-5-isopropoxyaniliniumchlorid beinhaltet typischerweise die Reaktion von 2,4-Dichloranilin mit Isopropylalkohol in Gegenwart eines geeigneten Katalysators. Die Reaktionsbedingungen umfassen häufig erhöhte Temperaturen und die Verwendung eines Lösungsmittels wie Toluol, um die Reaktion zu erleichtern. Das resultierende Produkt wird dann mit Salzsäure behandelt, um das Chloridsalz zu bilden.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion von 2,4-Dichlor-5-isopropoxyaniliniumchlorid große Reaktoren und kontinuierliche Durchlaufprozesse umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz automatisierter Systeme zur Überwachung und Steuerung von Reaktionsparametern ist üblich, um Konsistenz und Effizienz zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
2,4-Dichlor-5-isopropoxyaniliniumchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Chloratome können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Oxidationsreaktionen: Die Verbindung kann zu verschiedenen Produkten oxidiert werden, abhängig vom verwendeten Oxidationsmittel.
Reduktionsreaktionen: Die Reduktion der Verbindung kann zur Bildung von Aminen oder anderen reduzierten Produkten führen.
Häufige Reagenzien und Bedingungen
Substitution: Reagenzien wie Natriumhydroxid oder Kalium-tert-butoxid können für Substitutionsreaktionen verwendet werden.
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Aniline ergeben, während Oxidations- und Reduktionsreaktionen verschiedene oxidierte oder reduzierte Derivate erzeugen können.
Wissenschaftliche Forschungsanwendungen
2,4-Dichlor-5-isopropoxyaniliniumchlorid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Zwischenprodukt bei der Synthese anderer chemischer Verbindungen verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit biologischen Molekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung untersucht.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2,4-Dichlor-5-isopropoxyaniliniumchlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden, was zu Veränderungen in ihrer Aktivität führt. Die genauen molekularen Zielstrukturen und -wege hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-isopropoxyanilinium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,4-Dichloranilin: Teilt den Dichloranilinkern, aber es fehlt die Isopropoxygruppe.
5-Isopropoxyanilin: Enthält die Isopropoxygruppe, aber es fehlt die Dichlorsubstitution.
2,4-Dichlor-5-methoxyanilin: Ähnliche Struktur mit einer Methoxygruppe anstelle einer Isopropoxygruppe.
Einzigartigkeit
2,4-Dichlor-5-isopropoxyaniliniumchlorid ist aufgrund der Kombination seiner Dichlor- und Isopropoxygruppen einzigartig, die spezifische chemische Eigenschaften und Reaktivität verleihen. Diese Einzigartigkeit macht es für bestimmte Anwendungen wertvoll, bei denen diese Eigenschaften erwünscht sind.
Eigenschaften
CAS-Nummer |
85554-76-3 |
|---|---|
Molekularformel |
C9H12Cl3NO |
Molekulargewicht |
256.6 g/mol |
IUPAC-Name |
(2,4-dichloro-5-propan-2-yloxyphenyl)azanium;chloride |
InChI |
InChI=1S/C9H11Cl2NO.ClH/c1-5(2)13-9-4-8(12)6(10)3-7(9)11;/h3-5H,12H2,1-2H3;1H |
InChI-Schlüssel |
JKPVETCTFQLDDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C(=C1)[NH3+])Cl)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


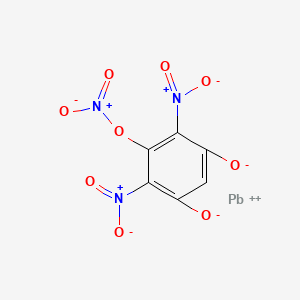
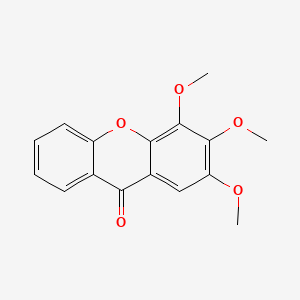
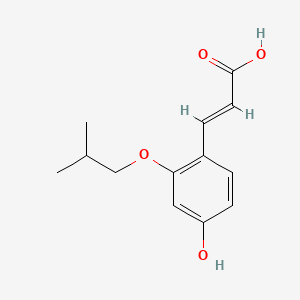

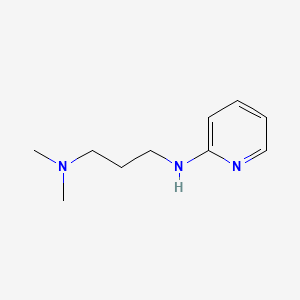


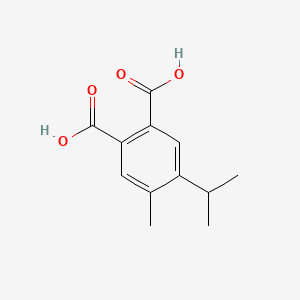
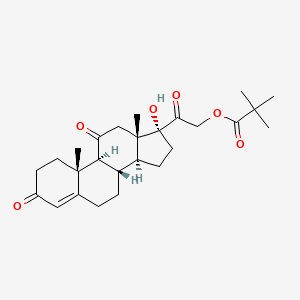
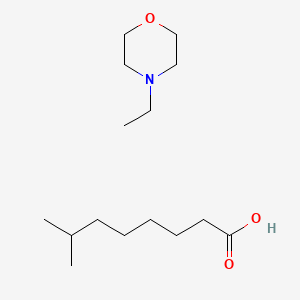
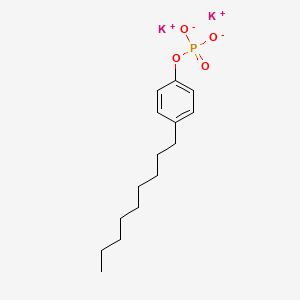
![4-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12670075.png)
